molecular formula C28H25ClN4O2 B2470349 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1215508-51-2

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2470349
CAS No.: 1215508-51-2
M. Wt: 484.98
InChI Key: WPNXZAJVFTUIAC-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-18(2)19-11-13-21(14-12-19)31-25(34)16-33-24-10-6-4-8-22(24)26-27(33)28(35)32(17-30-26)15-20-7-3-5-9-23(20)29/h3-14,17-18H,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNXZAJVFTUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This compound features a unique structural arrangement that includes a pyrimidinone ring, an indole ring, and an acetamide group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H24ClN3O
  • Molecular Weight : 477.3 g/mol
  • CAS Number : 1189876-94-5

The structure of the compound is characterized by the presence of multiple heterocyclic rings and functional groups that suggest possible interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The presence of the chlorobenzyl moiety in this compound suggests potential interactions with bacterial cell walls or enzymes critical for bacterial survival. Preliminary studies have shown that derivatives of pyrimidine and indole possess antimicrobial activity, making this compound a candidate for further exploration in this area .

Cytotoxicity and Anticancer Potential

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated cytotoxic effects with IC50 values in the micromolar range (less than 10 μM) against rapidly dividing cells such as A549 lung cancer cells . The structure-activity relationship (SAR) studies indicated that modifications to the indole and pyrimidine rings could enhance cytotoxicity, suggesting a pathway for developing more potent analogs.

Case Studies and Experimental Data

  • Antimicrobial Screening :
    • Compounds structurally related to this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics .
  • Cytotoxicity Assays :
    • A study involving various derivatives showed that modifications at the 4-position of the pyrimidine ring resulted in enhanced cytotoxicity against cancer cell lines. The compound exhibited preferential suppression of tumor cell growth compared to non-tumor cells, indicating selective toxicity .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus (MIC < standard antibiotics)
CytotoxicityIC50 < 10 μM against A549 cells
Selective ToxicityHigher toxicity towards cancer cells than normal cells

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